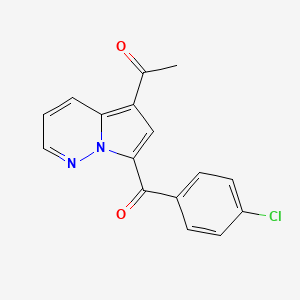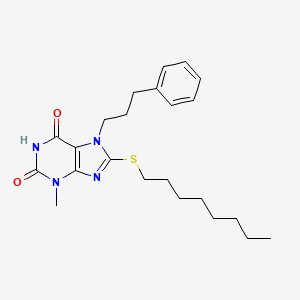![molecular formula C25H24N2O4 B11992686 5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-75-5](/img/structure/B11992686.png)
5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is a fused heterocyclic system, and is substituted with methoxyphenyl groups at specific positions.
准备方法
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoxazine ring: This can be achieved through a cyclization reaction involving o-aminophenol derivatives and suitable aldehydes or ketones.
Introduction of the pyrazole ring: This step often involves the reaction of the benzoxazine intermediate with hydrazine derivatives under controlled conditions.
Substitution with methoxyphenyl groups:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反应分析
5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like halogens, alkylating agents, or nucleophiles.
科学研究应用
5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用机制
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazine derivatives, such as:
3,3-Diphenyl-1,4-benzoxazine: Known for its neuroprotective properties.
4-Methoxyphenyl-substituted benzoxazines: Used in various chemical and biological studies.
Tetrakis(4-methoxyphenyl)ethylene: Studied for its unique emission properties.
The uniqueness of 5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
303060-75-5 |
|---|---|
分子式 |
C25H24N2O4 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H24N2O4/c1-28-18-11-8-16(9-12-18)20-15-21-19-6-4-5-7-22(19)31-25(27(21)26-20)17-10-13-23(29-2)24(14-17)30-3/h4-14,21,25H,15H2,1-3H3 |
InChI 键 |
WXDUNGYJXQGYNK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)
![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992644.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992650.png)
![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)
![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)


![Ethyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11992683.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11992688.png)


